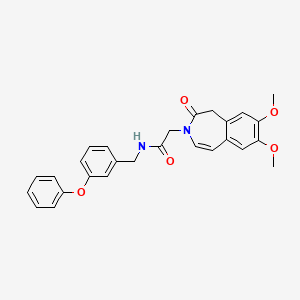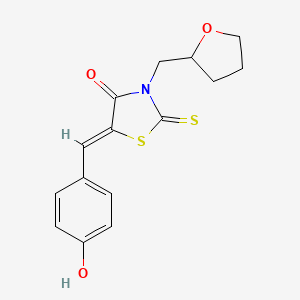![molecular formula C24H20BrN5OS B15103141 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B15103141.png)
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced through substitution reactions using appropriate brominated and phenylated precursors.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol group is added to the triazole ring.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety can be synthesized through the reaction of an acyl hydrazide with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium hydroxide, ammonia, and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar biological activities and can be studied for its potential use as a therapeutic agent.
Medicine
In medicine, the compound can be explored for its potential as a drug candidate. Its triazole core is a common motif in many pharmaceuticals, and its unique substituents may confer specific biological activities.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may impart desirable characteristics to these materials, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide is not fully understood, but it is likely to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and phenyl groups may enhance binding affinity to these targets, while the sulfanyl and acetohydrazide moieties may contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with known antimicrobial and antifungal activities.
4-Phenyl-1,2,4-triazole: A triazole derivative with a phenyl group, similar to the compound .
4-(4-Bromophenyl)-1,2,4-triazole: A triazole derivative with a bromophenyl group, similar to the compound .
Uniqueness
The uniqueness of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide lies in its combination of functional groups. The presence of both bromophenyl and phenyl groups, along with the sulfanyl and acetohydrazide moieties, provides a unique chemical structure that may confer specific biological and chemical properties not found in simpler triazole derivatives.
Propiedades
Fórmula molecular |
C24H20BrN5OS |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H20BrN5OS/c1-17(18-8-4-2-5-9-18)26-27-22(31)16-32-24-29-28-23(19-10-6-3-7-11-19)30(24)21-14-12-20(25)13-15-21/h2-15H,16H2,1H3,(H,27,31)/b26-17- |
Clave InChI |
DAHSFDZVDNAJDS-ONUIUJJFSA-N |
SMILES isomérico |
C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canónico |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine](/img/structure/B15103065.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B15103067.png)
![(4E)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15103070.png)
![2,4-dichloro-N-[(1Z)-3-oxo-1-phenyl-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B15103072.png)

![N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B15103082.png)
![N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-2-yl}-4-methylbenzamide](/img/structure/B15103085.png)
![(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15103106.png)
![N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B15103109.png)


![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one](/img/structure/B15103131.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[3-methyl-2-oxo-1(2H)-quinoxalinyl]acetamide](/img/structure/B15103138.png)
